molecular formula C13H16N2O B6603780 1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one CAS No. 158439-87-3

1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one

Cat. No.: B6603780
CAS No.: 158439-87-3
M. Wt: 216.28 g/mol
InChI Key: XUEVLQNGPFYJCF-UHFFFAOYSA-N
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Description

1-Methylspiro[quinazoline-2(1H),1’-cyclopentan]-4(3H)-one is a heterocyclic compound that features a spiro linkage between a quinazoline moiety and a cyclopentane ring. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-Methylspiro[quinazoline-2(1H),1’-cyclopentan]-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of anthranilic acid with cyclopentanone in the presence of a suitable catalyst can yield the desired spiro compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis or phase-transfer catalysis .

Mechanism of Action

The mechanism of action of 1-Methylspiro[quinazoline-2(1H),1’-cyclopentan]-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Properties

IUPAC Name

1-methylspiro[3H-quinazoline-2,1'-cyclopentane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-15-11-7-3-2-6-10(11)12(16)14-13(15)8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEVLQNGPFYJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)NC13CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501182131
Record name 1′-Methylspiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158439-87-3
Record name 1′-Methylspiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158439-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1′-Methylspiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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